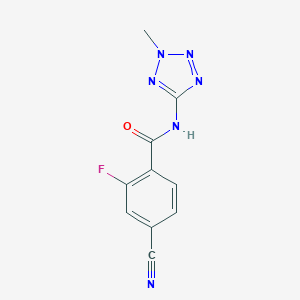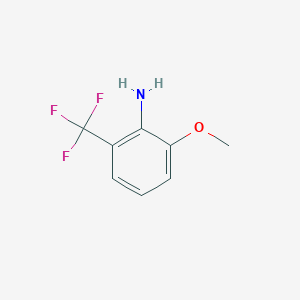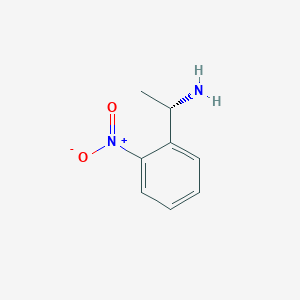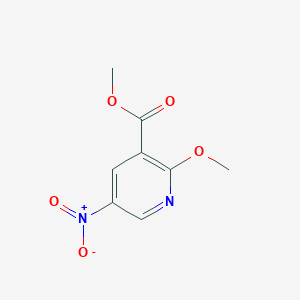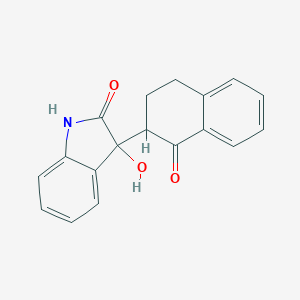
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one, also known as OTN-1, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one also acts as an antioxidant and anti-inflammatory agent, reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects such as reducing cell proliferation, inducing apoptosis, inhibiting angiogenesis, reducing oxidative stress, and improving cognitive and motor function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to inhibit multiple signaling pathways, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of clinical studies on its safety and efficacy in humans.
Future Directions
There are several future directions for 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one research, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Development of novel drug delivery systems to improve its bioavailability and targeting.
3. Studies on its potential use in combination with other therapeutic agents.
4. Investigation of its role in other diseases such as diabetes and cardiovascular disease.
5. Studies on its mechanism of action and potential targets for drug development.
In conclusion, 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of multiple signaling pathways and antioxidant and anti-inflammatory properties make it a potential candidate for drug development. However, further research is needed to determine its safety and efficacy in humans and its potential use in combination with other therapeutic agents.
Synthesis Methods
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the condensation of 2-naphthylamine with a ketone followed by cyclization and reduction. The final product is a yellow crystalline powder with a melting point of 224-226°C.
Scientific Research Applications
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been found to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In Parkinson's disease research, 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
CAS RN |
19579-63-6 |
|---|---|
Product Name |
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one |
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C18H15NO3/c20-16-12-6-2-1-5-11(12)9-10-14(16)18(22)13-7-3-4-8-15(13)19-17(18)21/h1-8,14,22H,9-10H2,(H,19,21) |
InChI Key |
LBKHRXAIYVPURT-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4NC3=O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4NC3=O)O |
Other CAS RN |
19579-63-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



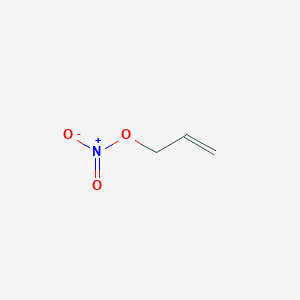
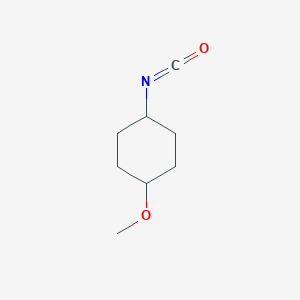
![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)
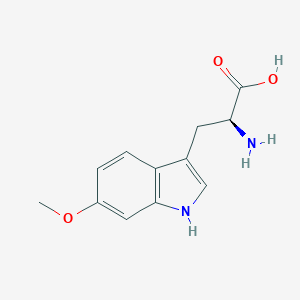
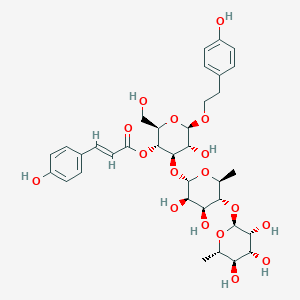

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
